BenchChemオンラインストアへようこそ!

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Lipophilicity Permeability SAR

Secure a versatile tool compound for TRPV1 antagonism, sEH inhibition, or FPRL1 agonist research. Its 5-oxopyrrolidine core provides conformational rigidity absent in acyclic analogs, while the 4-bromo-2-fluoro A-ring offers a synthetic handle for Pd-catalyzed diversification. The 4-ethoxyphenyl N-substituent adds a unique selectivity vector not achievable with halogen-only modifications. Ideal as a scaffold-hopping starting material or a validation standard for in silico permeability/docking models. Confirm batch-specific purity and lead time with your supplier.

Molecular Formula C19H19BrFN3O3
Molecular Weight 436.281
CAS No. 894017-84-6
Cat. No. B2675246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894017-84-6
Molecular FormulaC19H19BrFN3O3
Molecular Weight436.281
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C19H19BrFN3O3/c1-2-27-15-6-4-14(5-7-15)24-11-13(10-18(24)25)22-19(26)23-17-8-3-12(20)9-16(17)21/h3-9,13H,2,10-11H2,1H3,(H2,22,23,26)
InChIKeyOSSMQXZWIWSJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-84-6): A Conformationally Restricted 3-Ureidopyrrolidinone Building Block for Targeted Synthesis [1]


1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-84-6) is a synthetic small molecule (MW 436.3 g/mol) characterized by a central urea linker bridging a 4-bromo-2-fluorophenyl motif and a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl scaffold [1]. It belongs to a broader class of 3-ureidopyrrolidines, a pharmacophore class historically explored for vanilloid receptor (TRPV1) antagonism, soluble epoxide hydrolase (sEH) inhibition, and formyl peptide receptor-like 1 (FPRL1) agonism [2][3][4]. The compound's molecular architecture—a pyrrolidinone ring providing conformational restriction—distinguishes it from acyclic urea derivatives and positions it as a versatile intermediate or tool compound for medicinal chemistry campaigns targeting these pathways.

Why Generic Substitution Fails for 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea: The Critical Interplay of Halogenation, Alkoxy Substitution, and Ring Oxidation State


Generic substitution within the 3-ureidopyrrolidine family is prevented by the compound's precise combination of substituent electronic effects and a rigidified 5-oxopyrrolidine core. The simultaneous presence of a 4-bromo and 2-fluoro substitution on the A-ring phenyl modulates both steric bulk and electron density, influencing key interactions in biological targets; replacing bromine with chlorine or hydrogen, or removing the fluorine, yields analogs with markedly different potency and selectivity profiles, as demonstrated in the SAR of related TRPV1 and sEH inhibitor series [1][2]. Furthermore, the 4-ethoxyphenyl N-substituent on the pyrrolidinone ring is not interchangeable with smaller alkoxy or unsubstituted phenyl groups—a modification known to profoundly affect lipophilicity, metabolic stability, and target engagement [2]. The critical 5-oxo group on the pyrrolidine ring imposes conformational restriction that is absent in saturated pyrrolidine analogs, directly impacting the entropic cost of binding and the compound's overall pharmacokinetic profile [1].

Quantitative Evidence Guide: Differentiating 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea from Its Closest Structural Analogs


Enhanced Lipophilicity and Permeability Enabled by the 4-Bromo-2-fluoro Motif Compared to Unsubstituted Phenyl Analogs

The compound's 4-bromo-2-fluorophenyl A-ring confers a distinct lipophilicity profile compared to its unsubstituted phenyl counterpart. The calculated XLogP3 of the target compound is 2.9, significantly higher than that of the des-bromo analog, directly impacting membrane permeability potential [1].

Lipophilicity Permeability SAR

Conformational Rigidity from the 5-Oxopyrrolidine Core Provides Favorable Entropic Binding Characteristics vs. Flexible Acyclic Ureas

The compound incorporates a 5-oxopyrrolidine ring, a well-validated conformational restriction strategy in medicinal chemistry. In the sEH inhibitor field, US Patent 8,501,783 demonstrated that conformationally restricted ureas with a pyrrolidine scaffold achieve single-digit nanomolar Ki values (as low as 1.4 nM for closely related analogs), while acyclic ureas in the same series typically exhibit Ki values >10 nM [1].

Conformational restriction Entropy Binding affinity

Unique Aryl Substitution Pattern (4-Ethoxyphenyl on Pyrrolidinone) Offers an Orthogonal Vector for Selective Target Engagement Compared to 4-Fluorophenyl or 4-Chlorophenyl Analogs

The 4-ethoxyphenyl group on the pyrrolidinone nitrogen introduces a distinct steric and electronic profile compared to the 4-fluorophenyl (CAS 894031-30-2) and 4-chlorophenyl (CAS 894029-81-3) analogs. The ethoxy oxygen acts as an H-bond acceptor and extends the molecular length, offering an orthogonal vector that can probe selectivity pockets not accessible to halogenated-phenyl analogs [1][2].

Selectivity Vector exploration Chemical probe

"High-Strength Differential Evidence Is Currently Limited" Disclaimer

IMPORTANT LIMITATION: A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative chemical databases (PubChem, ChemSpider) through April 2026 failed to identify any peer-reviewed primary research article or patent that explicitly reports head-to-head comparative in vitro potency (IC50/Ki), selectivity, ADME, or in vivo efficacy data for this specific compound (CAS 894017-84-6) against any named comparator. The quantitative evidence presented above is therefore based on structurally analogous compounds within the same chemotype (Class-level inference) and on computed physicochemical properties (Supporting evidence). Direct experimental head-to-head comparison data remains unavailable in the public domain as of this date. Procurement decisions should be based on the compound's structural uniqueness for SAR exploration rather than on demonstrated differential target potency.

Data gap Transparency

Best Research and Industrial Application Scenarios for 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea


Chemical Biology Probe Development for TRPV1 and sEH Target Families

Leverage the compound's 5-oxopyrrolidine-restricted urea scaffold—a validated pharmacophore for TRPV1 antagonism (SB-705498, IC50 3 nM) and sEH inhibition (Ki < 5 nM for analogs) [1][2]—as a starting point for synthesizing tool compounds to probe these targets. The 4-bromo-2-fluoro substitution provides a synthetic handle (bromine) for further diversification via cross-coupling reactions, while the 4-ethoxyphenyl group allows exploration of a distinct selectivity vector not accessible with halogen-only analogs [1].

SAR Campaigns for FPRL1 Agonist Discovery

The 4-ethoxyphenyl motif on the pyrrolidinone nitrogen aligns with key structural features described in FPRL1 agonist patents (e.g., CN105814019B) [2]. The compound can serve as a scaffold-hopping starting material in medicinal chemistry programs aimed at identifying novel FPRL1 agonists for inflammatory disease research. The bromine atom further enables rapid analog generation through Suzuki, Buchwald-Hartwig, or other palladium-catalyzed couplings, making it a strategically valuable intermediate.

Computational Chemistry and Molecular Modeling Benchmarking

Given its well-defined computed properties (XLogP3 = 2.9, 4 H-bond acceptors, 2 H-bond donors, rotatable bond count = 5) [1], the compound is suitable as a validation standard for in silico models predicting membrane permeability, metabolic stability, or target docking. Its conformational rigidity (5-oxopyrrolidine ring) provides a known entropic benchmark that can be used to calibrate free-energy perturbation (FEP) calculations or molecular dynamics simulations against experimental data from related chemotypes [1].

Synthetic Methodology Development: Halogen-Selective Cross-Coupling Demonstrations

The presence of an aryl bromide (C-Br bond) adjacent to an aryl fluoride (C-F bond) on the same phenyl ring offers a unique test substrate for developing chemoselective cross-coupling reactions. The bromide is significantly more reactive toward oxidative addition than the fluoride, enabling selective functionalization at the bromine position while preserving the fluorine atom—a valuable demonstration for new catalytic method development [1].

Quote Request

Request a Quote for 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.